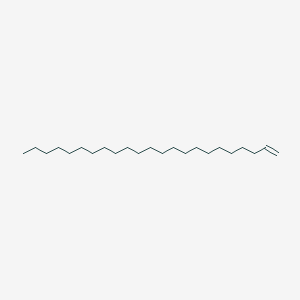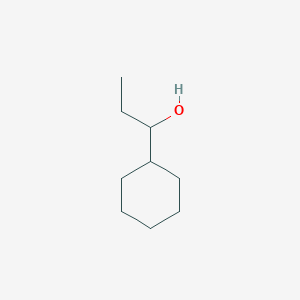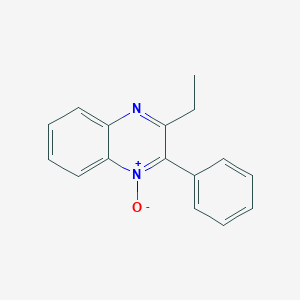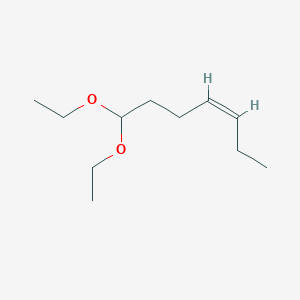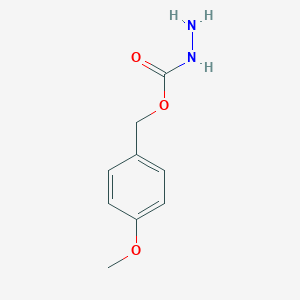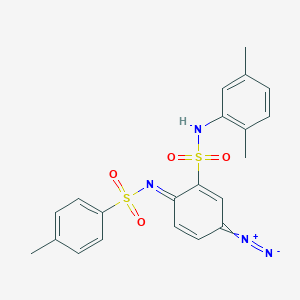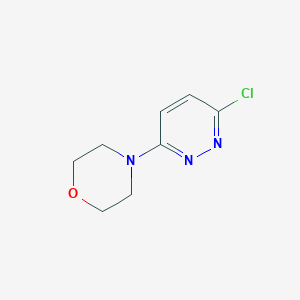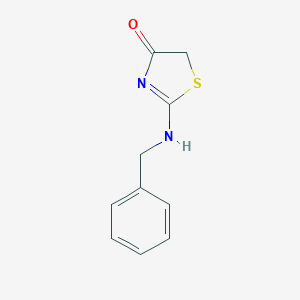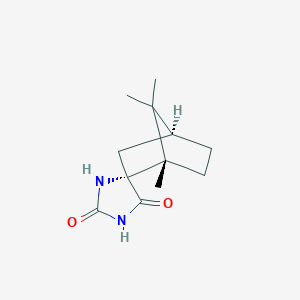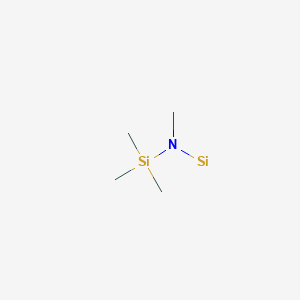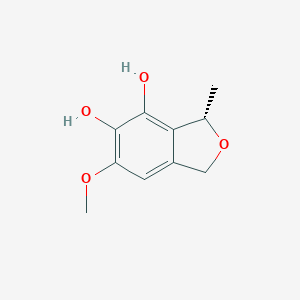![molecular formula C34H32N8 B103283 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine CAS No. 18711-05-2](/img/structure/B103283.png)
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, also known as TMPyP4, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This molecule belongs to the class of porphyrin derivatives, which are known for their unique optical and electronic properties. TMPyP4 has been found to exhibit a range of interesting properties, making it a promising candidate for various scientific research applications.
作用机制
The mechanism of action of 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is primarily based on its ability to intercalate into DNA and RNA molecules, thereby affecting their structure and function. 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to inhibit the activity of various enzymes that are involved in DNA replication and transcription, making it a potential candidate for cancer therapy. Additionally, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been shown to interact with various proteins and enzymes, leading to changes in their activity and function.
生化和生理效应
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit antioxidant properties, protecting cells from oxidative stress. At higher concentrations, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to inhibit the growth and proliferation of various types of cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has several advantages as a research tool, including its strong binding affinity towards DNA and RNA molecules, its ability to intercalate into double-stranded DNA, and its potential applications in various fields of science. However, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine also has some limitations, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for non-specific binding to other biomolecules.
未来方向
There are several future directions for research on 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, including its potential applications in cancer therapy, its use as a photosensitizer in photodynamic therapy, and its potential applications in organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, its potential side effects, and its interactions with other biomolecules. Overall, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is a promising candidate for various scientific research applications, and further studies are needed to fully explore its potential.
合成方法
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine can be synthesized using a variety of methods, including the condensation of pyrimidine-2,4,6,8-tetracarboxylic acid with 3-methylphenylamine, followed by oxidation using a suitable oxidizing agent. Alternatively, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine can be synthesized by the reaction of 3-methylphenylamine with pyrimidine-2,4,6,8-tetrakis(bromomethyl) derivative followed by deprotection using a base.
科学研究应用
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been studied for its potential applications in various fields of science, including biochemistry, biophysics, and materials science. In biochemistry, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit strong binding affinity towards DNA and RNA molecules, making it a useful tool for studying nucleic acid structure and function. In biophysics, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been used as a photosensitizer in photodynamic therapy, a treatment modality for various types of cancer. In materials science, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been studied for its potential applications in organic electronics, where it exhibits interesting optical and electronic properties.
属性
CAS 编号 |
18711-05-2 |
|---|---|
产品名称 |
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
分子式 |
C34H32N8 |
分子量 |
552.7 g/mol |
IUPAC 名称 |
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C34H32N8/c1-21-9-5-13-25(17-21)35-31-29-30(40-33(41-31)37-27-15-7-11-23(3)19-27)32(36-26-14-6-10-22(2)18-26)42-34(39-29)38-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H2,35,37,40,41)(H2,36,38,39,42) |
InChI 键 |
XPUGFIPNWQKXRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C |
规范 SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C |
同义词 |
2,4,6,8-Tetrakis(m-toluidino)pyrimido[5,4-d]pyrimidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
